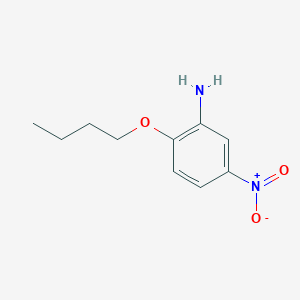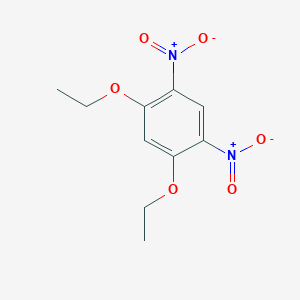
1,5-Diethoxy-2,4-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diethoxy-2,4-dinitrobenzene (DEN) is a chemical compound that has been widely used in scientific research due to its unique properties. DEN is a yellow crystalline solid that is soluble in organic solvents and has a strong odor. This compound is also known as DNOC (Dinitro-o-cresol) and has been used as a pesticide in the past. However, due to its toxic nature, the use of DEN as a pesticide has been banned in many countries.
Wirkmechanismus
The mechanism of action of DEN involves the formation of covalent bonds between the compound and cysteine residues in proteins. This modification can lead to changes in protein structure and function. DEN can also modify other amino acids such as histidine and tyrosine, but to a lesser extent.
Biochemical and Physiological Effects:
DEN has been shown to have a wide range of biochemical and physiological effects. Studies have shown that DEN can inhibit enzyme activity, alter protein structure, and induce oxidative stress. DEN has also been shown to have toxic effects on cells and tissues, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DEN in lab experiments has several advantages. This compound is easy to synthesize and can be used to modify a wide range of proteins and enzymes. DEN can also be used to study the effects of protein modification on enzyme activity and substrate specificity. However, the use of DEN in lab experiments also has limitations. This compound is toxic and can lead to cell death at high concentrations. DEN can also modify proteins non-specifically, which can lead to unwanted effects.
Zukünftige Richtungen
There are several future directions for research involving DEN. One area of research is the development of new methods for protein modification that are more specific and less toxic. Another area of research is the study of the effects of DEN on specific proteins and enzymes. This information could be used to develop new drugs that target specific proteins and enzymes. Overall, DEN is a valuable tool for scientific research and has the potential to lead to new discoveries in the field of biochemistry.
Synthesemethoden
The synthesis of DEN involves the reaction of 2,4-dinitrophenol with ethyl iodide in the presence of a base such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain DEN. The synthesis of DEN is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DEN has been extensively used in scientific research due to its ability to modify proteins and enzymes. This compound is commonly used to modify cysteine residues in proteins, which can lead to changes in protein function. DEN has also been used to study the effects of protein modification on enzyme activity and substrate specificity.
Eigenschaften
Produktname |
1,5-Diethoxy-2,4-dinitrobenzene |
|---|---|
Molekularformel |
C10H12N2O6 |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
1,5-diethoxy-2,4-dinitrobenzene |
InChI |
InChI=1S/C10H12N2O6/c1-3-17-9-6-10(18-4-2)8(12(15)16)5-7(9)11(13)14/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
STARGOIPVHYPGJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC |
Kanonische SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)
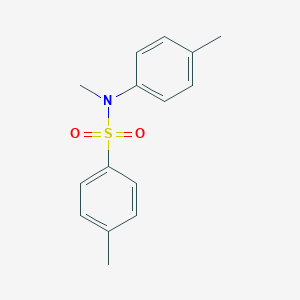
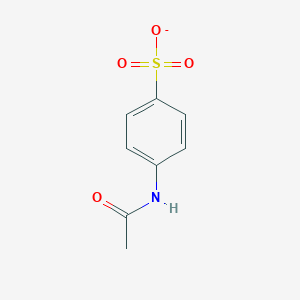

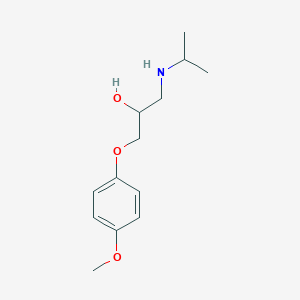
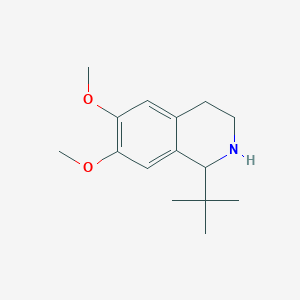
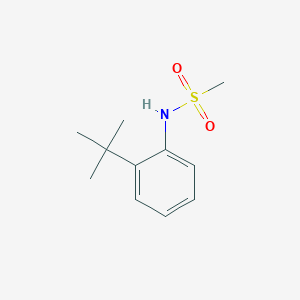
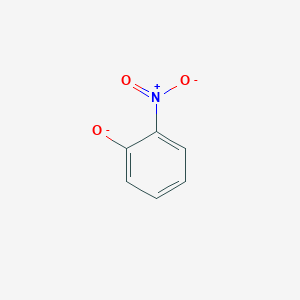
![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)
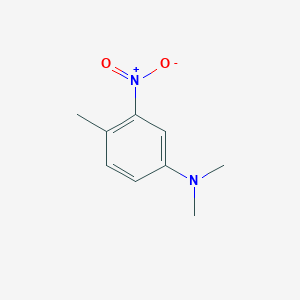
![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)

